(4Z)-4-[2-(2-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 2-aminophenol, in the presence of sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as 3-methyl-5-oxo-2H-pyrazole-1-carbothioamide, under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-(4-hydroxyphenyl)diazenyl]benzoic acid
- 2-[(E)-2-(4-hydroxyphenyl)diazen-1-yl]propanedinitrile
Uniqueness
4-[2-(2-hydroxyphenyl)diazen-1-yl]-3-methyl-5-oxo-2H-pyrazole-1-carbothioamide is unique due to its specific structural features, such as the presence of both azo and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H11N5O2S |
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Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]-5-methyl-3-oxo-1H-pyrazole-2-carbothioamide |
InChI |
InChI=1S/C11H11N5O2S/c1-6-9(10(18)16(15-6)11(12)19)14-13-7-4-2-3-5-8(7)17/h2-5,15,17H,1H3,(H2,12,19) |
InChI Key |
CAJJDYXOFVOWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=CC=C2O |
Origin of Product |
United States |
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